5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
5-chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEFLWVLVKJLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646864 | |
| Record name | 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-16-8 | |
| Record name | 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the iodination of 6-methyl-1H-pyrrolo[2,3-b]pyridine followed by chlorination. The reaction conditions often require the use of iodine and chlorine reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring higher yields and purity while maintaining cost-effectiveness and safety standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It is also involved in coupling reactions, such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield pyridine derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Overview:
The compound is recognized for its role as a precursor in the synthesis of various bioactive molecules, particularly kinase inhibitors. Kinase inhibitors are essential in targeting specific enzymes involved in cell signaling pathways, which are often dysregulated in cancer and other diseases.
Case Study:
A study demonstrated that derivatives of 5-chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine exhibited significant inhibitory activity against fibroblast growth factor receptors (FGFRs). These receptors are implicated in several pathological conditions, including cancer. By blocking FGFR signaling, these compounds can induce apoptosis in cancer cells, highlighting their therapeutic potential.
Chemical Biology
Overview:
In chemical biology, this compound serves as a molecular probe to investigate biological pathways and protein interactions. Its ability to selectively bind to target proteins makes it valuable for studying complex biological systems.
Application Example:
Research has utilized this compound to develop probes that can track cellular processes in real-time. These probes help elucidate the mechanisms of action of various proteins involved in disease progression and cellular communication .
Overview:
In drug discovery, this compound is explored for its potential to inhibit molecular targets associated with diseases such as cancer and inflammatory disorders.
Case Study:
A recent investigation into the compound's derivatives revealed promising results as potential anti-inflammatory agents. The study indicated that certain modifications to the core structure enhanced the compound's efficacy against inflammatory pathways by inhibiting specific cytokines involved in the inflammatory response .
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell growth and survival . This inhibition can lead to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
The biological and chemical properties of pyrrolo[2,3-b]pyridines are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Key Pyrrolo[2,3-b]pyridine Derivatives and Their Properties
Positional Isomerism and Ring Modifications
- Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-b]pyridine : Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate () differs in ring fusion ([2,3-c] vs. [2,3-b]), altering electronic distribution and steric accessibility. The [2,3-b] scaffold in the target compound allows for more efficient halogen-directed functionalization .
- Thieno[2,3-b]pyridines: Compounds like those in require α-halo carbonyl groups for cyclization, unlike halogenated pyrrolo[2,3-b]pyridines, which rely on halogens (Cl, I) for cross-coupling .
Biological Activity
5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C8H6ClIN2
- Molecular Weight : 258.06 g/mol
- CAS Number : 1000340-16-8
- Structure :
- SMILES: Clc1cnc2[nH]cc(I)c2c1C
- InChI Key: SUTAZURMHGAKLC-UHFFFAOYSA-N
Biological Activity Overview
This compound has been studied for various biological activities including:
- Anticancer Properties : The compound exhibits potential as an anticancer agent through mechanisms involving cell cycle inhibition and apoptosis induction.
- Enzyme Inhibition : It has been identified as a potent inhibitor of specific kinases, which are crucial in various signaling pathways associated with cancer and other diseases.
Anticancer Activity
A study highlighted the compound's effectiveness against several cancer cell lines. The results indicated that it inhibits cellular proliferation significantly in HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cell lines, demonstrating IC50 values in the low micromolar range.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 1.5 |
| HCT116 | 2.0 |
| A375 | 1.8 |
These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .
Enzyme Inhibition Studies
Case Studies
In one notable case study, researchers synthesized derivatives of this compound to enhance its biological activity. These derivatives were subjected to various biological assays to assess their efficacy against different targets:
| Derivative | Target Enzyme | IC50 Value (nM) |
|---|---|---|
| Derivative A | DYRK1A | 45 |
| Derivative B | CDK2 | 36 |
| Derivative C | CDK9 | 120 |
The modifications in the chemical structure led to improved selectivity and potency against these targets, indicating the potential for further development into therapeutic agents .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
